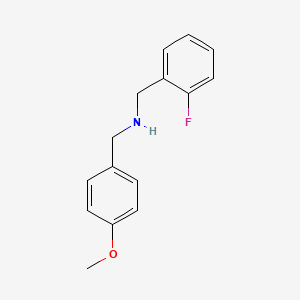

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

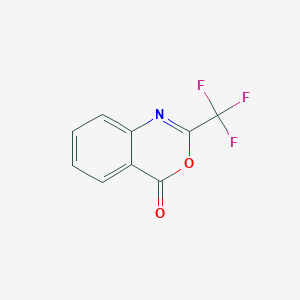

“(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine” is a complex organic compound that contains a fluorobenzyl group, a methoxybenzyl group, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or enzymatic methods . For instance, fluorinated compounds can be synthesized using enzymes like fluorinase .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely exhibit the characteristic structures of fluorobenzyl and methoxybenzyl groups .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the fluorobenzyl and methoxybenzyl groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could affect the compound’s reactivity, stability, and other properties .Applications De Recherche Scientifique

Inhibition of Nucleoside Transport

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine derivatives have been explored for their potential in inhibiting nucleoside transport proteins like ENT1. A study replaced the ribose moiety of a known inhibitor with substituted benzyl groups, including halogen, hydroxyl, and amine functionalities. Substituting the 2-position of the benzyl group with aryl groups showed increased affinities, highlighting the potential of these compounds in modulating nucleoside transport with implications for various therapeutic applications (Tromp et al., 2004).

Synthesis and Reactivity in Organic Chemistry

The compound has been involved in the synthesis and study of reactivity patterns in organic chemistry. For instance, the synthesis and reactivity of 2-fluorinated aziridines were investigated, demonstrating the divergent reactive behavior of mono- and difluoroaziridines, showcasing the compound's role in generating structurally diverse organic molecules with potential for various applications (Verniest et al., 2007).

Fluorine Chemistry and Material Science

In material science, the compound's derivatives have been used in the synthesis of fluoro-polyimides. These polymers, synthesized from fluorine-containing aromatic diamines, have shown excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their utility in advanced material applications (Xie et al., 2001).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that fluorinated compounds can interact with their targets in a unique manner due to the presence of the fluorine atom . The fluorine atom can form strong bonds with carbon, influencing the compound’s interaction with its targets .

Biochemical Pathways

Fluorinated compounds can influence various biochemical pathways, depending on their structure and the specific targets they interact with .

Pharmacokinetics

Fluorinated compounds are generally known for their enhanced stability and bioavailability .

Result of Action

Fluorinated compounds can induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYDNUKRKWAKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354618 |

Source

|

| Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

418788-17-7 |

Source

|

| Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)